Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-
Brand Name: Vulcanchem
CAS No.: 103008-53-3
VCID: VC8196561
InChI: InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3
SMILES: CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl
Molecular Formula: C8H9ClO4S2
Molecular Weight: 268.7 g/mol

Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]-

CAS No.: 103008-53-3

Cat. No.: VC8196561

Molecular Formula: C8H9ClO4S2

Molecular Weight: 268.7 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- - 103008-53-3

Specification

CAS No. 103008-53-3
Molecular Formula C8H9ClO4S2
Molecular Weight 268.7 g/mol
IUPAC Name 2-(methylsulfonylmethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C8H9ClO4S2/c1-14(10,11)6-7-4-2-3-5-8(7)15(9,12)13/h2-5H,6H2,1H3
Standard InChI Key DOHHRONYRJYSGZ-UHFFFAOYSA-N
SMILES CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl
Canonical SMILES CS(=O)(=O)CC1=CC=CC=C1S(=O)(=O)Cl

Introduction

Structural and Nomenclature Considerations

The systematic name benzenesulfonyl chloride, 2-[(methylsulfonyl)methyl]- denotes a benzene ring substituted at the 2-position with a methylsulfonylmethyl group (-CH2SO2CH3) and at the 1-position with a sulfonyl chloride (-SO2Cl). This arrangement confers unique electronic and steric properties, distinguishing it from simpler benzenesulfonyl chlorides. The methylsulfonylmethyl group introduces both electron-withdrawing effects (via the sulfonyl moiety) and steric bulk, which influence reactivity patterns in nucleophilic substitution and electrophilic aromatic substitution reactions .

Notably, the compound 2-(methylsulfonyl)benzenesulfonyl chloride (CAS 89265-35-0), a structurally related analogue, has been extensively characterized . Its molecular formula (C7H7ClO4S2) and weight (254.71 g/mol) provide a benchmark for extrapolating properties of the target compound. Discrepancies in nomenclature between the query and literature sources suggest potential variations in substituent positioning or typographical errors, necessitating careful cross-referencing of synthetic routes and spectral data .

Synthetic Methodologies

Industrial-Scale Preparation

  • Thiolation: Methanethiol reacts with 1,2-dichlorobenzene under basic conditions to form 2-(methylthio)chlorobenzene.

  • Oxidation: The methylthio group is oxidized to a methylsulfonyl moiety using hydrogen peroxide or Oxone® .

  • Sulfonation: Chlorosulfonic acid introduces the sulfonyl chloride group at the 1-position.

  • Purification: Crystallization from ether at low temperatures (-78°C) isolates the product .

This route emphasizes temperature control (-5°C to 0°C during critical steps) to minimize hydrolysis and byproduct formation .

Laboratory-Scale Adaptations

Smaller-scale syntheses often employ diazotization and chlorosulfonation sequences. For example:

  • Diazonium salts derived from 2-aminobenzenesulfonic acid react with sulfur dioxide and hydrochloric acid in the presence of copper(I) chloride to install the sulfonyl chloride group .

  • Methylsulfonylmethyl substituents are introduced via Friedel-Crafts alkylation using methylsulfonylmethyl chloride, though this method risks over-alkylation .

Physicochemical Properties

Experimental data for 2-(methylsulfonyl)benzenesulfonyl chloride (Table 1) provide a proxy for the target compound’s behavior:

Table 1: Physicochemical Properties

PropertyValue
Melting Point133–138°C
Boiling Point442.0±37.0°C (predicted)
Density1.4936 g/cm³ (estimated)
SolubilityReacts with water; soluble in CH2Cl2, THF
SensitivityMoisture-sensitive

The compound exists as an off-white to yellow-brown crystalline powder, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and adjacent substituents . Its moisture sensitivity necessitates storage under anhydrous conditions (-20°C, argon atmosphere) .

Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with amines, alcohols, and thiols. For example:

  • Reaction with primary amines yields sulfonamides, critical intermediates in antibiotic and protease inhibitor synthesis .

  • Alcohols form sulfonate esters, utilized as leaving groups in cross-coupling reactions .

Electrophilic Aromatic Substitution

The electron-deficient benzene ring participates in nitration and halogenation at the 4- and 6-positions, guided by the directing effects of the sulfonyl groups .

Pharmaceutical Relevance

This compound serves as a precursor to sunitinib (a tyrosine kinase inhibitor) and celecoxib (a COX-2 inhibitor) . Its bifunctional reactivity enables simultaneous modification of two pharmacophoric sites, streamlining drug candidate optimization.

Recent Advances and Future Directions

Recent innovations include:

  • Continuous-Flow Synthesis: Microreactor technology reduces reaction times from hours to minutes while improving yield (85% vs. 65% batch) .

  • Bioconjugation: Sulfonyl chloride derivatives label proteins site-specifically via cysteine residues, enabling antibody-drug conjugate development .

Future research should prioritize greener solvents (e.g., cyclopentyl methyl ether) and catalytic methods to replace stoichiometric chlorosulfonation agents.

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